molecular formula C10H7F3O2 B13831373 2,2,2-Trifluoro-1-(3-phenyloxiran-2-yl)ethanone

2,2,2-Trifluoro-1-(3-phenyloxiran-2-yl)ethanone

Cat. No.: B13831373
M. Wt: 216.16 g/mol
InChI Key: MTKJNNOLLSCLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(3-phenyloxiran-2-yl)ethanone is an organic compound that belongs to the class of trifluoromethyl ketones This compound is characterized by the presence of a trifluoromethyl group, a phenyl group, and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-phenyloxiran-2-yl)ethanone typically involves the reaction of trifluoroacetophenone with an epoxide. One common method is the reaction of trifluoroacetophenone with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-phenyloxiran-2-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2,2-Trifluoro-1-(3-phenyloxiran-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-phenyloxiran-2-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-phenylethanone: Similar structure but lacks the oxirane ring.

    2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethanone: Contains a pyridine ring instead of a phenyl group.

    2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethanone: Contains a pyrrole ring instead of a phenyl group.

Uniqueness

2,2,2-Trifluoro-1-(3-phenyloxiran-2-yl)ethanone is unique due to the presence of both the trifluoromethyl group and the oxirane ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H7F3O2

Molecular Weight

216.16 g/mol

IUPAC Name

2,2,2-trifluoro-1-(3-phenyloxiran-2-yl)ethanone

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)9(14)8-7(15-8)6-4-2-1-3-5-6/h1-5,7-8H

InChI Key

MTKJNNOLLSCLCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.